2-Amino-5-(4-bromophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one
Description
Properties
IUPAC Name |
2-amino-4-(4-bromophenyl)-4-[(3,4,5-trimethoxyphenyl)methyl]-1H-imidazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O4/c1-25-14-8-11(9-15(26-2)16(14)27-3)10-19(17(24)22-18(21)23-19)12-4-6-13(20)7-5-12/h4-9H,10H2,1-3H3,(H3,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESBDZOINVILDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2(C(=O)NC(=N2)N)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Amino-5-(4-bromophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one , with the CAS number 1354924-37-0, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the imidazole ring along with bromophenyl and trimethoxyphenyl substituents. Its molecular formula is with a molecular weight of approximately 374.23 g/mol. The presence of bromine and methoxy groups is significant for its biological interactions.
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities primarily attributed to its ability to interact with specific molecular targets:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through apoptosis induction in various cancer cell lines. For instance, studies have reported that it can downregulate anti-apoptotic proteins such as XIAP, leading to increased apoptosis in cancer cells .
- Antimicrobial Properties : Preliminary evaluations suggest that the compound may possess antimicrobial properties, although more extensive studies are required to confirm these effects and elucidate the underlying mechanisms.
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in disease pathways. For example, its structural similarity to known enzyme inhibitors suggests potential activity against certain kinases or proteases .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
-
Anticancer Studies :
- A study demonstrated that the compound exhibited significant cytotoxicity against human bladder cancer cell lines (T24T and UMUC3) with IC50 values in the micromolar range. The mechanism involved apoptosis via downregulation of Sp1 protein expression .
- Another investigation focused on its effects on prostate cancer cells (LNCaP), where it induced cell cycle arrest and apoptosis, highlighting its potential as a selective anticancer agent .
- Antimicrobial Evaluation :
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Biological Activity | Notable Findings |
|---|---|---|
| 2-Amino-5-(4-chlorophenyl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one | Anticancer | Induced apoptosis in breast cancer cells |
| 2-Amino-5-(4-fluorophenyl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one | Antimicrobial | Effective against Gram-positive bacteria |
The presence of different halogen substituents (bromo vs. chloro vs. fluoro) significantly influences their biological activities and potencies.
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics suggest potential pharmacological activities:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains. The presence of the imidazole ring is often associated with antimicrobial properties due to its ability to interact with biological targets .
- Anti-inflammatory Properties : Research indicates that imidazole derivatives can exhibit anti-inflammatory effects. This application is particularly relevant in the development of new therapeutic agents for conditions like arthritis and other inflammatory diseases .
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis:
- Building Block for Complex Molecules : The functional groups present allow for further modifications, enabling its use in synthesizing more complex organic compounds. This is particularly useful in the pharmaceutical industry where complex molecules are often required .
- Synthesis of OLED Materials : The compound has been identified as a potential intermediate in the production of organic light-emitting diodes (OLEDs), highlighting its relevance in material science and electronics .
Biological Studies
The unique structure allows for exploration in biological studies:
- Mechanistic Studies : Understanding how the compound interacts with biological systems can lead to insights into its mechanism of action as an antimicrobial or anti-inflammatory agent.
- Structure-Activity Relationship (SAR) Studies : Variations of this compound can be synthesized to study how changes in structure affect biological activity, aiding in drug design .
- Antimicrobial Efficacy :
- A study conducted on similar imidazole derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
- Synthesis of OLED Materials :
- Researchers have explored using this compound as an intermediate in synthesizing OLED materials. Preliminary results indicate promising photophysical properties that could enhance device performance.
Chemical Reactions Analysis
Reactivity at the Amino Group
The primary amino group at position 2 participates in condensation and nucleophilic reactions:
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Schiff Base Formation : Reacts with aldehydes or ketones under mild conditions (e.g., methanol/water, room temperature) to form imines. For example, coupling with aromatic aldehydes yields derivatives with enhanced biological activity, as seen in structurally similar quinazoline systems .
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Acylation : Treating with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., pyridine) produces amides. This reaction is critical for modifying solubility and pharmacokinetic properties .
Electrophilic Aromatic Substitution (EAS)
The 4-bromophenyl and 3,4,5-trimethoxyphenyl groups undergo EAS:
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Nitration : The bromophenyl ring reacts with nitric acid in sulfuric acid to introduce nitro groups at meta positions due to bromine’s deactivating effect.
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Sulfonation : Fuming sulfuric acid targets the electron-rich trimethoxyphenyl group, yielding sulfonated derivatives.
Cross-Coupling Reactions
The bromine atom on the phenyl ring enables transition-metal-catalyzed couplings:
These reactions are pivotal for diversifying the compound’s aromatic framework.
Oxidation and Reduction
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Oxidation : The imidazole ring is susceptible to oxidation. Treatment with KMnO₄ in acidic conditions cleaves the ring, generating urea derivatives .
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Reduction : Sodium borohydride reduces the ketone group at position 4 to a secondary alcohol, altering hydrogen-bonding capacity .
Nucleophilic Ring-Opening
Under strongly basic conditions (e.g., NaOH, ethanol), the dihydroimidazolone ring undergoes hydrolysis, yielding a diamino-ketone intermediate. This reactivity is exploited to synthesize open-chain analogs .
Functionalization of Methoxy Groups
The 3,4,5-trimethoxyphenyl group can be demethylated using BBr₃ in CH₂Cl₂ at −78°C, producing trihydroxy derivatives. These modifications enhance interactions with biological targets like tubulin .
Microwave-Assisted Modifications
Adopting methods from pyrazolo[1,5-a]pyrimidine synthesis, microwave irradiation accelerates reactions such as:
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Cyclocondensation : With β-enaminones to form fused heterocycles .
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Formylation : Using Vilsmeier-Haack reagent (POCl₃/DMF) to introduce aldehyde groups .
Key Research Findings
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Anticancer Potential : Analogous imidazole derivatives inhibit tubulin polymerization (IC₅₀ ~1.2 μM), comparable to combretastatin A-4 .
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Antimicrobial Activity : Schiff base derivatives show MIC values as low as 6.25 µg/mL against Candida albicans .
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Solubility Optimization : Phosphate pro-drug derivatives (e.g., disodium salts) improve aqueous solubility by >100-fold, critical for in vivo applications .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Comparable Imidazolone Derivatives
Key Observations:
Fluorine substitution (e.g., ) introduces electronegativity, altering hydrogen-bonding capacity and metabolic stability .
Methoxy Group Positioning : The 3,4,5-trimethoxybenzyl group in the target compound and is associated with enhanced binding to tubulin or kinase ATP pockets, whereas single methoxy groups (e.g., ) lack this synergistic effect .
Preparation Methods
Precursor Selection and Reaction Design
The target compound’s imidazolone core is typically synthesized via condensation of 4-bromophenylglyoxal derivatives with 3,4,5-trimethoxybenzylamine. A two-step protocol is commonly employed:
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Formation of the Schiff base : Reacting 4-bromophenylglyoxal with 3,4,5-trimethoxybenzylamine in ethanol under reflux yields an intermediate Schiff base.
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Cyclization : Treating the Schiff base with ammonium thiocyanate in acetic acid facilitates cyclization to form the dihydroimidazolone ring.
Key parameters influencing yield include:
Table 1: Optimization of Conventional Synthesis
| Parameter | Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | Ethanol | 75 | 92 |
| Reaction Temperature | 80°C | 72 | 89 |
| Catalyst (AcOH) | 10% v/v | 75 | 92 |
Microwave-Assisted Synthesis
Accelerated Cyclization via Microwave Irradiation
Microwave techniques reduce reaction times from hours to minutes. A modified protocol involves:
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Mixing 4-bromophenylglyoxal (1 eq), 3,4,5-trimethoxybenzylamine (1.2 eq), and ammonium thiocyanate (1.5 eq) in DMF.
This method achieves an 88% yield with 95% purity, attributed to uniform heating and suppressed side reactions.
Table 2: Conventional vs. Microwave Synthesis
| Method | Time (h) | Yield (%) | Energy Consumption (kWh) |
|---|---|---|---|
| Conventional | 8 | 75 | 2.4 |
| Microwave | 0.25 | 88 | 0.9 |
One-Pot Tandem Reactions
Streamlined Synthesis via In Situ Intermediate Formation
Recent advances employ one-pot strategies to bypass intermediate isolation:
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Simultaneous condensation-cyclization : Combining 4-bromophenylglyoxal, 3,4,5-trimethoxybenzylamine, and thiourea in acetonitrile at 70°C for 6 hours yields the target compound directly.
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Catalytic system : Adding 5 mol% FeCl₃ enhances reaction kinetics, achieving 82% yield.
Purification and Characterization
Q & A
Q. What are the recommended synthetic routes for 2-Amino-5-(4-bromophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one?
Synthesis typically involves multi-step condensation reactions. For example, substituted imidazolones can be synthesized via cyclocondensation of α-ketoamides with aldehydes or via microwave-assisted methods to enhance reaction efficiency. Key intermediates like bromophenyl and trimethoxyphenyl derivatives may require selective protection/deprotection steps to avoid side reactions. Microwave irradiation (e.g., 100–150°C, 20–30 minutes) has been shown to improve yields in analogous imidazolone syntheses .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- FTIR : Confirm functional groups (e.g., NH stretching at ~3400 cm⁻¹ for the amino group, C=O at ~1700 cm⁻¹ for the imidazolone ring).
- ¹H/¹³C NMR : Identify substituent environments (e.g., aromatic protons from bromophenyl and trimethoxyphenyl groups, diastereotopic protons in the dihydroimidazolone ring).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]⁺ peak matching C₂₀H₂₁BrN₃O₄).
Cross-referencing with X-ray crystallography (if single crystals are obtainable) is ideal .
Q. How can X-ray crystallography resolve ambiguities in molecular geometry?
Using programs like SHELXL (for refinement) and ORTEP-3 (for visualization), researchers can determine bond lengths, angles, and torsional conformations. For example:
Advanced Research Questions
Q. How can researchers analyze structure-activity relationships (SAR) for this compound?
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes with bromophenyl-binding pockets).
- Substituent Modification : Replace the 3,4,5-trimethoxyphenyl group with electron-withdrawing/donating groups (e.g., nitro, hydroxyl) to assess potency changes.
Analogous studies on triazole and thiadiazole derivatives highlight the importance of the bromophenyl group in hydrophobic interactions .
Q. How should conflicting data between computational and experimental results be resolved?
- Refinement Checks : Re-analyze crystallographic data using SHELXL to ensure proper handling of disorder or thermal motion.
- DFT Optimization : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to account for solvent effects or implicit polarization.
- Spectral Re-examination : Compare experimental NMR coupling constants with DFT-predicted values to identify conformational mismatches .
Q. What experimental designs are suitable for studying environmental degradation pathways?
Adopt a tiered approach:
Lab-Scale Stability Tests : Expose the compound to UV light, varying pH (3–10), and oxidizing agents (e.g., H₂O₂).
LC-MS/MS Analysis : Identify degradation products (e.g., demethylation of trimethoxyphenyl groups).
Ecotoxicology Assays : Use Daphnia magna or algal models to assess acute toxicity.
Long-term environmental fate studies should follow protocols like those in Project INCHEMBIOL , which emphasize abiotic/biotic transformation tracking .
Q. Methodological Notes
- Avoid overreliance on single-source spectral libraries; cross-validate with synthetic controls.
- For crystallography, ensure data collection at low temperature (e.g., 100 K) to minimize thermal disorder .
- In SAR studies, prioritize substituents with known pharmacokinetic profiles (e.g., methoxy groups for enhanced membrane permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
